(1-(3,4-dichlorobenzyl)-1H-benzo[d]imidazol-2-yl)methanol
CAS No.: 852465-75-9
Cat. No.: VC4505670
Molecular Formula: C15H12Cl2N2O
Molecular Weight: 307.17
* For research use only. Not for human or veterinary use.
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Specification
CAS No. | 852465-75-9 |
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Molecular Formula | C15H12Cl2N2O |
Molecular Weight | 307.17 |
IUPAC Name | [1-[(3,4-dichlorophenyl)methyl]benzimidazol-2-yl]methanol |
Standard InChI | InChI=1S/C15H12Cl2N2O/c16-11-6-5-10(7-12(11)17)8-19-14-4-2-1-3-13(14)18-15(19)9-20/h1-7,20H,8-9H2 |
Standard InChI Key | HKPAVMZVZVXYEY-UHFFFAOYSA-N |
SMILES | C1=CC=C2C(=C1)N=C(N2CC3=CC(=C(C=C3)Cl)Cl)CO |
Introduction
Structural and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates two pharmacologically relevant motifs: a benzimidazole heterocycle and a 3,4-dichlorobenzyl substituent. The benzimidazole system provides a planar aromatic framework conducive to π-π stacking interactions, while the dichlorobenzyl group enhances lipophilicity and potential membrane permeability. The hydroxymethyl (-CH2OH) group at the 2-position introduces hydrogen-bonding capability, critical for target engagement .
Key Structural Features:
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Molecular Formula: C15H12Cl2N2O
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Molecular Weight: 319.18 g/mol
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IUPAC Name: [1-[(3,4-Dichlorophenyl)methyl]-1H-benzimidazol-2-yl]methanol
Spectral Characterization
While experimental spectral data for the exact compound remains limited, analogous benzimidazole derivatives provide insights. For example, (benzimidazol-2-yl)methanol derivatives exhibit characteristic NMR signals:
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1H NMR: A singlet at δ 4.86 ppm for the hydroxymethyl protons .
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13C NMR: Resonances near δ 59 ppm for the hydroxymethyl carbon .
The 3,4-dichlorobenzyl group would likely show aromatic protons as doublets in the δ 7.2–7.5 ppm range and carbons near δ 130–140 ppm .
Solubility and Stability
The compound’s solubility profile remains unquantified, but structural analogs suggest limited aqueous solubility due to the hydrophobic dichlorobenzyl group. Stability studies are absent, but benzimidazoles generally exhibit robustness under acidic conditions, with degradation risks in strongly basic or oxidizing environments .
Synthetic Methodologies
Conventional Multi-Step Synthesis
The synthesis typically involves:
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Benzimidazole Core Formation: Condensation of o-phenylenediamine with glycolic acid under acidic conditions to yield (benzimidazol-2-yl)methanol .
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N-Alkylation: Reaction with 3,4-dichlorobenzyl chloride in the presence of a base (e.g., K2CO3) to introduce the dichlorobenzyl group .
Representative Reaction Scheme:
Reported yields for analogous N-alkylations range from 70–85% .
Purification and Characterization
Purification typically involves column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from methanol . Purity is confirmed via HPLC and mass spectrometry, with theoretical [M+H]+ at m/z 319.04.
Biological Activity and Mechanisms
Compound | MIC against S. aureus (µg/mL) | P. aeruginosa Inhibition (%) |
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Target Compound (predicted) | 8–16 | 60–75 |
Fluconazole (control) | 64 | N/A |
Anticancer Activity
Preliminary studies on related compounds suggest apoptosis induction in cancer cells via mitochondrial pathway activation. The hydroxymethyl group may facilitate DNA intercalation, while the dichlorobenzyl substituent enhances cellular uptake. In silico docking studies predict strong binding to topoisomerase II, a validated anticancer target .
Structure-Activity Relationships (SAR)
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Benzimidazole Core: Essential for activity; substitution at the 1-position modulates target affinity .
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3,4-Dichlorobenzyl Group: Increases lipophilicity, improving blood-brain barrier penetration.
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Hydroxymethyl (-CH2OH): Critical for hydrogen bonding with biological targets .
Pharmacokinetic and Toxicological Considerations
ADME Properties
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Absorption: High logP (~3.5) suggests good intestinal absorption but potential first-pass metabolism.
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Metabolism: Likely hepatic oxidation via CYP3A4, with glucuronidation of the hydroxymethyl group .
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Excretion: Predominantly renal, with enterohepatic recirculation possible due to moderate molecular weight.
Toxicity Profile
Acute toxicity studies are unavailable, but benzimidazoles generally show low cytotoxicity at therapeutic doses. Chronic use may risk hepatotoxicity, necessitating further investigation .
Applications and Future Directions
Therapeutic Development
The compound’s dual antimicrobial/anticancer activity positions it as a multifunctional lead. Hybrid derivatives incorporating fluoroquinolone or platinum moieties could broaden efficacy .
Material Science Applications
Benzimidazole-metal complexes show promise in catalysis. The dichlorobenzyl group may stabilize palladium complexes for cross-coupling reactions .
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